molecular formula C6H6IN B1194756 3-Iodoaniline CAS No. 626-01-7

3-Iodoaniline

Cat. No. B1194756
CAS RN: 626-01-7
M. Wt: 219.02 g/mol
InChI Key: FFCSRWGYGMRBGD-UHFFFAOYSA-N
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Description

3-Iodoaniline, also known as this compound, is an aromatic amine compound with the molecular formula C6H5IN. It is an aryl halide, a colorless liquid with a pungent odor. It is used in a variety of applications in the chemical industry, including synthesis, pharmaceuticals, and as a catalyst. It is also used as a reagent for various laboratory experiments, such as liquid-liquid extraction, gas chromatography, and spectroscopy. This compound is an important intermediate in the synthesis of a variety of aromatic compounds.

Scientific Research Applications

  • Environmental Impact and Toxicology :

    • 3-Iodoaniline and related compounds like 4-iodoaniline exhibit distinct sorption and transport behavior in geologic media, which is crucial for predicting the mobility of anthropogenic radioactive iodine in the environment (Hu, Gan, & Moran, 2012).
    • Studies on haloanilines, including iodoaniline derivatives, indicate varying degrees of nephrotoxicity, with bromo and iodo substitutions significantly enhancing the toxic potential of aniline (Hong, Anestis, Henderson, & Rankin, 2000).
  • Synthesis and Pharmaceutical Applications :

    • This compound is used in the synthesis of 3-iodoindoles, which are valuable intermediates in organic synthesis and have potential applications in pharmaceuticals (Yue, Yao, & Larock, 2006).
    • Radioiodinated pharmaceuticals, including compounds derived from iodoanilines, are important in nuclear medicine for imaging and therapy due to the convenient tracers provided by radioactive iodine isotopes (Cavina, van der Born, Klaren, Feiters, Boerman, & Rutjes, 2017).
  • Analytical and Research Techniques :

    • Methods for the quantification of iodine in complex matrices, including iodoanilines, are crucial for monitoring iodine levels in environmental and biological samples, contributing to our understanding of iodine's role in human health and environmental studies (Shelor & Dasgupta, 2011).

Safety and Hazards

3-Iodoaniline is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The global 3-Iodoaniline market is anticipated to attain a value pool of US$ 19 billion by 2023-end . Global demand for this compound is expected to rise at a CAGR of 3.6% to US$ 27 billion in 2033 . The shift towards organic and eco-friendly products in various industries is expected to create new opportunities for this compound .

properties

IUPAC Name

3-iodoaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6IN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSRWGYGMRBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060812
Record name m-Iodoaniline
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Molecular Weight

219.02 g/mol
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CAS RN

626-01-7
Record name 3-Iodoaniline
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Record name 3-Iodoaniline
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Record name 3-IODOANILINE
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Record name Benzenamine, 3-iodo-
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Synthesis routes and methods

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 3-Iodoaniline in materials science?

A1: Research shows that incorporating this compound into hydrogel materials can enhance their UV-blocking capabilities. [] A study demonstrated that adding this compound to a basic hydrogel ophthalmic lens material resulted in copolymers that significantly reduced the transmittance of UV-B and UV-A rays. [] These findings suggest potential applications of this compound in developing UV-protective ophthalmic lenses and other materials requiring UV-blocking properties. You can find more details about this research here:

Q2: Does this compound exhibit any notable biological activity?

A2: Yes, this compound has shown promising antifungal activity. [] Researchers found that it displayed significant fungitoxicity against various fungal species, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes in laboratory settings. [] This suggests potential for further investigation of this compound and its derivatives in developing new antifungal agents. For more information, you can refer to this research paper:

Q3: What is the significance of halogen substitution in aniline derivatives, particularly this compound?

A3: Halogen substitution in aniline derivatives, including this compound, plays a crucial role in influencing their biological activity and chemical properties. Studies have shown that the type and position of the halogen substituent can significantly impact the compound's antifungal activity. [] For instance, this compound exhibited stronger antifungal activity compared to its chloro- and bromo- counterparts. [] Furthermore, research on the nephrotoxic potential of haloanilines revealed that this compound had the highest in vitro nephrotoxic potential compared to 3-bromoaniline, 3-chloroaniline, aniline, and 3-fluoroaniline. [] These findings underscore the importance of understanding the structure-activity relationships of haloanilines, particularly this compound, for developing safer and more effective compounds.

Q4: How is this compound utilized in the development of radiolabeled compounds for medical imaging?

A4: this compound serves as a crucial building block in synthesizing radioiodinated nonsteroidal androgen receptor ligands. [] These ligands are being investigated for their potential use in Single Photon Emission Computed Tomography (SPECT) imaging of prostate cancer. [] The iodine atom in this compound provides a site for radiolabeling with iodine-125, allowing researchers to track the distribution and binding of these ligands in vivo. [] This approach holds promise for developing more accurate and non-invasive methods for diagnosing and monitoring prostate cancer. Learn more about this research direction here: .

Q5: Are there any insights into how the structure of this compound influences its interactions with metals?

A5: Research suggests that this compound exhibits intriguing reactivity with organometallic reagents, leading to specific regioisomers. A study revealed that direct zincation of N,N-dimethylaniline, a derivative of aniline, using a mixed-metal zincate reagent resulted in meta-metallation, producing a complex containing meta-zincated N,N-dimethylaniline. [] Furthermore, iodination of this complex yielded predominantly the meta-isomer, N,N-dimethyl-3-iodoaniline. [] These findings highlight the influence of reaction conditions and the presence of metal species on the regioselectivity of reactions involving this compound derivatives, offering valuable insights for synthetic chemists. More information about this research can be found here: .

Q6: How can this compound be employed in the synthesis of more complex molecules?

A6: this compound acts as a versatile building block in organic synthesis, particularly in constructing heterocyclic compounds. For example, it serves as a starting material for preparing the labeling precursor of N-[[4-(3-iodophenyl)amino]-quinazoline-6-yl]-2-[N-(2-mercaptoethyl)-N-[[N-(2-mercaptoethyl)amino]formylmethyl]]acetamide (N2S2-Quinazoline), a potential epidermal growth factor receptor ligand. [] The iodine atom in this compound can participate in various cross-coupling reactions, enabling the introduction of diverse substituents onto the aromatic ring. [] This versatility makes this compound a valuable tool for synthetic chemists exploring new chemical space and developing novel compounds with tailored properties. Find more details about this research here: .

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